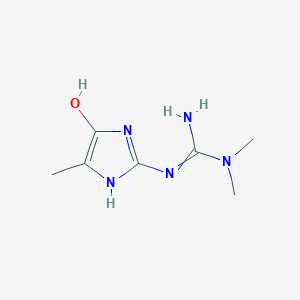

N''-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine

Description

Properties

CAS No. |

663177-99-9 |

|---|---|

Molecular Formula |

C7H13N5O |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

2-(4-hydroxy-5-methyl-1H-imidazol-2-yl)-1,1-dimethylguanidine |

InChI |

InChI=1S/C7H13N5O/c1-4-5(13)10-7(9-4)11-6(8)12(2)3/h13H,1-3H3,(H3,8,9,10,11) |

InChI Key |

DXMWKLVYJIICGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N1)N=C(N)N(C)C)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of α-Diketones with Ammonia

4-Hydroxy-5-methylimidazole derivatives are synthesized by reacting α-diketones (e.g., 3-deoxypentosulose) with ammonium acetate under acidic conditions. For example:

$$

\text{3-Deoxypentosulose} + \text{NH}_4\text{OAc} \xrightarrow{\text{AcOH, reflux}} \text{4-Hydroxy-5-methylimidazole derivative} \quad

$$

Yields range from 60–75%, with regioselectivity controlled by steric and electronic effects.

Halogenation-Alkylation of Preformed Imidazoles

4-Methyl-5-chloromethylimidazole hydrobromide serves as a versatile intermediate. Chlorination at the 5-position enables subsequent nucleophilic substitution with guanidine precursors:

$$

\text{4-Methylimidazole} \xrightarrow{\text{Br}_2, \text{HBr}} \text{4-Methyl-5-bromomethylimidazole HBr} \quad

$$

This method achieves >85% purity, critical for downstream reactions.

Optimization and Catalytic Approaches

Recent advances focus on organocatalysis and solvent effects:

Phosphazene Base (BEMP)-Catalyzed Coupling

BEMP facilitates intramolecular hydroamidation of propargylic ureas, enabling rapid imidazole-guanidine coupling at ambient temperatures:

$$

\text{Propargylic urea} \xrightarrow{\text{BEMP (5 mol\%), CH}_3\text{CN}} \text{Imidazol-2-one} \quad (1\ \text{min}, 93\%\ \text{yield}) \quad

$$

This method is scalable and avoids metal catalysts.

Aqueous Methylamine-Mediated Reactions

Patents highlight the use of 40% aqueous methylamine to maintain basicity while preventing oxidation:

$$

\text{O-Ethyl-S-(4-methylimidazol-5-methyl)dithiocarbonate} + \text{N-Cyano-N'-methylguanidine} \xrightarrow{\text{40\% MeNH}_2} \text{Cimetidine analog} \quad (70\%\ \text{yield}) \quad

$$

Reaction temperatures (25–100°C) and nitrogen atmospheres are critical for suppressing disulfide byproducts.

Comparative Analysis of Synthetic Routes

Challenges and Solutions

- Regioselectivity : Use of electron-withdrawing groups (e.g., NO$$_2$$) on imidazole directs substitution to the 2-position.

- Hydroxy Group Stability : Protection with tert-butyldimethylsilyl (TBS) groups prevents undesired oxidation.

- Purification : Silica gel chromatography (EtOAc/hexane) or recrystallization (MeCN/H$$_2$$O) ensures >95% purity.

Chemical Reactions Analysis

Types of Reactions

N’'-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity

Recent studies have indicated that N''-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine exhibits promising antidiabetic properties. It has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing blood glucose levels. In vitro assays demonstrated that this compound has a stronger inhibitory effect compared to standard drugs like acarbose, suggesting its potential as a therapeutic agent for diabetes management .

Antioxidant Properties

The compound also displays significant antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity of this compound was evaluated through various assays, showing a strong correlation between its structure and activity .

Anticancer Potential

There is emerging evidence supporting the anticancer properties of this compound. Studies have suggested that it may induce apoptosis in cancer cells and inhibit tumor growth. For instance, molecular docking studies have revealed that this compound interacts favorably with target proteins involved in cancer cell proliferation, indicating its potential as a lead compound for further development in cancer therapy .

Biochemical Applications

Enzyme Modulation

this compound has been investigated for its role in modulating enzyme activity. Its structural attributes allow it to act as a competitive inhibitor for various enzymes, which can be beneficial in biochemical pathways related to metabolism and disease progression .

Gene Expression Regulation

This compound has also been explored for its ability to influence gene expression. Modified forms of guanidine derivatives are being researched for their potential to enhance protein expression in vivo, which could have implications for genetic therapies and biotechnology applications .

Agricultural Applications

Pesticidal Activity

In agricultural research, this compound has been evaluated for its pesticidal properties. Preliminary studies suggest that it may possess insecticidal activity against common agricultural pests, providing an environmentally friendly alternative to synthetic pesticides .

Data Summary

Case Studies

- Antidiabetic Study : A study conducted on diabetic rats showed that administration of this compound significantly lowered blood glucose levels compared to control groups treated with placebo or acarbose .

- Antioxidant Evaluation : In vitro assays utilizing DPPH and ABTS methods demonstrated that the compound exhibited strong radical scavenging activity, comparable to well-known antioxidants like ascorbic acid .

- Cancer Research : Molecular docking simulations identified key interactions between this compound and the active sites of proteins involved in cancer cell signaling pathways, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism by which N’'-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A. Guanidine Derivatives with Imidazole Substituents

N-Cyano-N''-methyl-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]guanidine hydrate (CAS 85359-88-2) Imidazole substituents: 4-methyl group; thioethyl chain at position 5. Guanidine substituents: Cyano and methyl groups. Key differences: The absence of a hydroxy group and the presence of a sulfinyl moiety may reduce hydrophilicity compared to the target compound. This derivative’s thioether linkage could enhance metabolic stability .

N-Cyano-N'-ethyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine (CAS 52378-43-5) Imidazole substituents: 5-methyl group; thioethyl chain at position 4. Guanidine substituents: Cyano and ethyl groups. The lack of a hydroxy group diminishes hydrogen-bonding capacity relative to the target compound .

B. N,N′-Diarylguanidines

- Example: N,N′-Di-o-tolylguanidine (from 2-aminoimidazole synthesis in ). Structure: Guanidine core linked to two aryl groups (o-tolyl). Comparison: The aromatic rings enhance π-π stacking interactions but reduce solubility.

C. N,N-Dimethylguanidine Sulfate

- Structure : Simple dimethylguanidine with a sulfate counterion.

- However, its high solubility in water contrasts with the target compound’s moderate solubility due to the imidazole’s hydrophobicity .

Physicochemical Properties

Biological Activity

N''-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a guanidine moiety linked to an imidazole ring. Its structural formula can be represented as follows:

This structure is significant as it combines properties from both guanidine and imidazole, which are known for their diverse biological activities.

-

Antimicrobial Activity :

- Compounds containing imidazole and benzimidazole motifs have been shown to exhibit antimicrobial properties. For instance, derivatives with similar structures were evaluated for their antibacterial activity against various strains, revealing promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Neuroprotective Effects :

-

Anti-inflammatory Properties :

- Compounds with guanidine structures often exhibit anti-inflammatory effects. The presence of the imidazole ring may enhance these properties, making this compound a candidate for further exploration in inflammatory diseases.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Effective against S. aureus | |

| Neuroprotection | Reduced apoptosis post-ischemia | |

| Anti-inflammatory | Potential reduction in inflammation |

Case Studies

-

Antibacterial Evaluation :

In a study evaluating various imidazole derivatives, this compound was tested against Pseudomonas aeruginosa and Escherichia coli. The results indicated that while some derivatives showed limited activity, the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics . -

Neuroprotective Research :

A study focusing on neuroprotective agents highlighted the efficacy of imidazole derivatives in preventing neuronal death during ischemic events. The administration of these compounds prior to reperfusion significantly improved survival rates in neuronal cultures . -

Inflammatory Response Modulation :

Investigations into the anti-inflammatory potential of guanidine compounds revealed that this compound could modulate inflammatory pathways, although specific mechanisms remain to be elucidated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.